molecular formula C8H12ClNOS B12509883 [(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride

[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride

Cat. No.: B12509883
M. Wt: 205.71 g/mol
InChI Key: DZSYVXXKGUUHSI-OGFXRTJISA-N
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Description

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is a research chemical known for its unique structure and potential applications in various scientific fields. This compound is characterized by its thieno[2,3-c]pyran ring system, which is a fused heterocyclic structure containing sulfur and oxygen atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride typically involves the construction of the thieno[2,3-c]pyran ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyran core. Subsequent functionalization steps introduce the methanamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of heterocyclic chemistry.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-c]pyran ring system may facilitate binding to these targets, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(7S)-4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine: This compound has a similar thieno[2,3-c]pyran core but differs in the substitution pattern on the methanamine group.

    [(7S)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride: Another stereoisomer with similar structural features but different stereochemistry.

Uniqueness

1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research in various scientific disciplines.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H/t7-;/m1./s1

InChI Key

DZSYVXXKGUUHSI-OGFXRTJISA-N

Isomeric SMILES

C1CO[C@@H](C2=C1C=CS2)CN.Cl

Canonical SMILES

C1COC(C2=C1C=CS2)CN.Cl

Origin of Product

United States

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